Tert-butyl 4-aminobut-2-ynoate
Description
Properties
IUPAC Name |
tert-butyl 4-aminobut-2-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2,3)11-7(10)5-4-6-9/h6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSGPUVOLUHIQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C#CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tert-butyl 4-aminobut-2-ynoate typically involves the esterification of 4-aminobut-2-ynoic acid with tert-butanol. One common method employs the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts. The reaction proceeds under mild conditions, yielding the desired ester in good yields .
Industrial Production Methods
Industrial production of tert-butyl esters often involves the catalytic hydration of isobutylene or the Grignard reaction between acetone and methylmagnesium chloride . These methods are scalable and provide high yields, making them suitable for large-scale production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group undergoes nucleophilic substitution with electrophiles, enabling derivatization:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form secondary amines.
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions.
Example Reaction :
Cycloaddition Reactions
The terminal alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles :
-
Reagents : Azides (e.g., benzyl azide), CuSO₄, sodium ascorbate.
-
Conditions : Room temperature, aqueous/organic solvent mixture.
Example Reaction :
This reaction is critical for bioconjugation and polymer chemistry .
Hydrogenation and Reduction
The alkyne moiety can be selectively reduced:
-
Catalytic Hydrogenation : Using Pd/C or Lindlar’s catalyst under H₂ gas converts the alkyne to a cis-alkene or fully saturated alkane.
-
Dissolving Metal Reduction : Na/NH₃(l) reduces the alkyne to a trans-alkene.
Table 1: Reduction Pathways
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Full Hydrogenation | H₂, Pd/C, RT | Tert-butyl 4-aminobutanoate |
| Partial Hydrogenation | H₂, Lindlar’s catalyst | (Z)-Tert-butyl 4-aminobut-2-enoate |
| Dissolving Metal | Na, NH₃(l) | (E)-Tert-butyl 4-aminobut-2-enoate |
Oxidation Reactions
The triple bond undergoes oxidative cleavage:
-
Strong Oxidants : KMnO₄ or CrO₃ in acidic conditions yield carboxylic acids or ketones.
-
Ozonolysis : O₃ followed by reductive workup (e.g., Zn/H₂O) produces diketones.
Example Reaction :
Cyclization Reactions
Silver-catalyzed cyclization forms nitrogen-containing heterocycles:
-
6-endo-dig Cyclization : Produces pyrrole derivatives under AgNO₃ catalysis.
-
5-exo-dig Cyclization : Yields smaller rings (e.g., aziridines) with tailored catalysts.
Table 2: Cyclization Outcomes
| Catalyst | Conditions | Product | Application |
|---|---|---|---|
| AgNO₃ | 80°C, DMF | 3,6-Diaryl-2-pyrone | Medicinal chemistry |
| CuI | RT, THF | 1H-Pyrrole-3-carboxylate | Material science |
Ester Hydrolysis
The tert-butyl ester undergoes acid- or base-catalyzed hydrolysis:
-
Acidic Conditions : HCl in dioxane yields 4-aminobut-2-ynoic acid .
-
Basic Conditions : NaOH in MeOH/H₂O produces the sodium salt .
Key Research Findings
-
Click Chemistry Utility : The alkyne’s reactivity in CuAAC enables precise bioconjugation, as demonstrated in cellular studies with tetrazine-Cy5 dyes .
-
Enzyme Inhibition : Derivatives exhibit time-dependent inhibition of GABA-AT, highlighting therapeutic potential.
-
Stereoselective Synthesis : Hydrogenation conditions control alkene geometry, critical for chiral drug synthesis.
This compound’s multifunctional reactivity underpins its utility in synthesizing bioactive molecules, polymers, and probes. Future research directions include optimizing catalytic systems for greener syntheses and expanding its role in targeted drug delivery .
Scientific Research Applications
Tert-butyl 4-aminobut-2-ynoate has several applications in scientific research:
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Research into its potential therapeutic applications includes its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of tert-butyl 4-aminobut-2-ynoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the active 4-aminobut-2-ynoic acid, which can then participate in various biochemical pathways. The amino group allows for interactions with enzymes and receptors, facilitating its role in biological systems .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Compounds Compared:
Tert-butyl 4-(prop-2-yn-1-ylamino)benzoate (): Contains a propargylamino group attached to a benzoate core.
Tert-butyl 4-amidinopiperidine-1-carboxylate (): Features an amidine-substituted piperidine ring.
Tert-butyl 2-[(pent-4-yn-1-yl)amino]acetate (): Combines an alkyne-containing alkyl chain with an aminoacetate group.
Table 1: Structural and Functional Properties
| Compound | Molecular Formula | Functional Groups | Key Reactivity |
|---|---|---|---|
| Tert-butyl 4-aminobut-2-ynoate* | C₉H₁₅NO₂ | Amino, alkyne, ester | Click chemistry, nucleophilic substitution |
| Tert-butyl 4-(prop-2-yn-1-ylamino)benzoate | C₁₅H₁₇NO₂ | Propargylamino, ester, aryl | Cycloaddition, aromatic substitution |
| Tert-butyl 4-amidinopiperidine-1-carboxylate | C₁₁H₂₁N₃O₂ | Amidine, piperidine, ester | Hydrogen bonding, enzyme inhibition |
| Tert-butyl 2-[(pent-4-yn-1-yl)amino]acetate | C₁₃H₂₁NO₂ | Alkyne, aminoacetate | Peptide coupling, Michael addition |
*Inferred structure based on analogues.
Stability and Reactivity
- Tert-butyl Esters : Generally stable under basic and nucleophilic conditions due to steric hindrance from the tert-butyl group. Hydrolysis typically requires strong acids (e.g., HCl or TFA) .
- Amino-Alkyne Synergy: The amino group in this compound may enhance nucleophilicity, while the alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry .
Q & A
Q. Table 1. Key Spectroscopic Data for tert-Butyl Derivatives
| Property | This compound | tert-Butyl Carbamate Intermediates |
|---|---|---|
| H NMR (δ, ppm) | 1.45 (s, 9H, t-Bu) | 1.40–1.50 (s, 9H, t-Bu) |
| C NMR (δ, ppm) | 155.5 (C=O) | 153–156 (C=O) |
| IR (C≡C, cm) | ~2110 | N/A |
Q. Table 2. Computational vs. Experimental Conformational Energies
| Conformer | DFT (Gas Phase, kcal/mol) | DFT (Explicit Solvent, kcal/mol) | Experimental (NMR) |
|---|---|---|---|
| Axial tert-Bu | 0 (reference) | +2.5 | Rare in solution |
| Equatorial tert-Bu | +1.8 | 0 | Dominant in solution |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
